molecular formula C24H21NO6S B241319 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B241319
M. Wt: 451.5 g/mol
InChI Key: ZJZYLECRJZWZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of interesting properties, including its ability to act as an anti-inflammatory agent, as well as its potential to be used in the treatment of certain types of cancer.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines. This inhibition leads to a decrease in the production of these cytokines, which in turn reduces inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a variety of biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which could make it useful in the treatment of certain types of cancer. Additionally, studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a useful tool in the study of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions that could be pursued in the study of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential direction is the further study of its anti-inflammatory properties, with the goal of developing new treatments for inflammatory diseases. Additionally, further research could be conducted to explore the potential use of this compound in the treatment of certain types of cancer. Finally, the synthesis process for this compound could be further optimized to make it more efficient and cost-effective.

Synthesis Methods

The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the use of a palladium-catalyzed reaction between a thioanisole derivative and an alkyne derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide.

Scientific Research Applications

The potential scientific research applications of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are numerous. One of the most promising applications of this compound is its potential use as an anti-inflammatory agent. Studies have shown that this compound has the ability to inhibit the production of pro-inflammatory cytokines, which could make it a useful tool in the treatment of inflammatory diseases.

properties

Molecular Formula

C24H21NO6S

Molecular Weight

451.5 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21NO6S/c1-2-11-30-17-7-5-6-15(13-17)21-20-22(26)18-8-3-4-9-19(18)31-23(20)24(27)25(21)16-10-12-32(28,29)14-16/h2-9,13,16,21H,1,10-12,14H2

InChI Key

ZJZYLECRJZWZQH-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4CCS(=O)(=O)C4)OC5=CC=CC=C5C3=O

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4CCS(=O)(=O)C4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.